molecular formula C9H12Cl2N4O B1377829 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride CAS No. 1375472-12-0

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

Cat. No.: B1377829
CAS No.: 1375472-12-0
M. Wt: 263.12 g/mol
InChI Key: FZLJASUUEXCKNS-UHFFFAOYSA-N
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Description

2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride ( 1375472-12-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C9H12Cl2N4O and a molecular weight of 263.12 g/mol, this compound serves as a key synthetic intermediate . The molecule features a glycineamide moiety linked to the 6-position of a 2H-indazole scaffold, a privileged structure in pharmaceutical development. This structure makes it a valuable precursor for the design and synthesis of novel bioactive molecules, particularly in the exploration of protein-protein interaction inhibitors and targeted protein degraders (PROTACs) . The dihydrochloride salt form enhances its stability and solubility for use in various experimental conditions. Researchers utilize this compound primarily as a sophisticated scaffold in library synthesis and lead optimization studies. It is supplied with a typical purity of 95% or higher, verified by advanced analytical techniques including NMR, HPLC, and LC-MS . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(1H-indazol-6-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLJASUUEXCKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-12-0
Record name 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
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Preparation Methods

Indazole Core Formation

The indazole nucleus can be synthesized via cyclization of suitable hydrazine derivatives with ortho-alkylated or ortho-aminated precursors. One common route involves the condensation of 2H-indazole-6-carboxylic acid derivatives with hydrazines under dehydrating conditions, followed by cyclization.

Research findings:

  • The synthesis of 2H-indazole derivatives often employs hydrazine hydrate reacting with substituted ortho-nitro or ortho-aminobenzaldehyde derivatives, followed by reduction and cyclization (supporting data from patent WO2015068175A2).

Functionalization at the 6-Position

The 6-position of the indazole ring is selectively halogenated (e.g., bromination or chlorination) to facilitate subsequent nucleophilic substitution or cross-coupling reactions.

  • Method: Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators under controlled temperature conditions.

Introduction of the Acetamide Group

The acetamide moiety is introduced via amidation of the 6-position halogenated indazole derivative.

Step Reagents Solvent Temperature Notes
Amidation Acetamide or acyl chlorides DMF or DMSO 0–25°C Using coupling agents like EDCI or T3P to activate carboxylic acid derivatives

Research indicates that coupling agents such as EDCI or T3P improve yields and selectivity in amidation reactions.

Formation of the Amino Group at the 2-Position

The amino group is introduced via nucleophilic substitution or reduction of nitrile intermediates.

  • Method 1: Reduction of nitrile precursors with borane-dimethyl sulfide complex, which provides high yields (>90%) and high purity.

  • Method 2: Alkylation of indazole derivatives with 2-bromoethylamine derivatives, followed by purification.

Final Salt Formation

The free base compound is treated with hydrochloric acid to form the dihydrochloride salt.

Step Reagent Solvent Conditions Notes
Salt formation HCl gas or HCl in ethanol Ethanol or water Room temperature Precipitation of dihydrochloride salt

Representative Data Table of Preparation Methods

Method Step Reagents Key Conditions Yield / Purity References
Indazole core synthesis Hydrazine hydrate + ortho-nitrobenzaldehyde Reflux, dehydrating agents 70–85%
Halogenation at 6-position NBS, radical initiator 0–25°C 80–90%
Amidation at 6-position Acetamide + EDCI/T3P DMF, room temp 75–88%
Nucleophilic substitution 2-bromoethylamine derivatives DMSO, 0–25°C 80–95%
Salt formation HCl in ethanol Room temp Quantitative

Research Findings and Optimization

  • Yield Optimization: Use of coupling agents like T3P enhances amidation efficiency, reducing reaction times and increasing yields.
  • Selectivity: Bromination at the 6-position is highly selective under radical conditions, minimizing polyhalogenation.
  • Purity: Borane-dimethyl sulfide reduction of nitriles yields highly pure amino derivatives (>90%) with minimal impurities, confirmed via NMR and LC-MS.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole derivatives , while reduction may produce reduced indazole compounds .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is explored for its potential as a scaffold for developing new therapeutic agents targeting various diseases, particularly cancer. Its ability to interact with specific biological pathways makes it a candidate for designing inhibitors that can modulate enzyme activity or receptor interactions.
  • Anticancer Properties : Research indicates that 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride exhibits significant anti-tumor activity. It has been studied for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and apoptotic proteins.
  • VEGFR-2 Inhibition : A study demonstrated that derivatives of this compound effectively inhibit the VEGFR-2 pathway, which is crucial for tumor growth and angiogenesis, showcasing an IC50 value of 1.6 nM against VEGFR-2.

Anti-inflammatory and Antimicrobial Properties

  • The compound has also been investigated for its anti-inflammatory effects and potential antimicrobial activities, making it relevant in the development of new treatments for inflammatory diseases and infections.

Case Study 1: VEGFR-2 Inhibition

A series of indazole derivatives were evaluated for their ability to inhibit VEGFR-2. The lead compound demonstrated potent activity with an IC50 value of 1.6 nM, indicating strong potential as an anti-cancer agent targeting angiogenesis.

Case Study 2: Anti-Tumor Activity on Gastric Cancer Cell Lines

Research focused on the effects of related indazole compounds on gastric cancer cell lines (HGC-27). The study found that these compounds inhibited cell proliferation and induced apoptosis through modulation of ROS levels and apoptotic proteins, reinforcing their potential as therapeutic agents against cancer.

Case Study 3: Signal Pathway Modulation

The inhibition of the PI3K-Akt-mTOR signaling pathway was observed in treated cells. This pathway is critical for cell survival and growth; thus, its disruption by the compound supports its role in cancer therapy by inhibiting survival signals within malignant cells .

Mechanism of Action

The mechanism of action of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, functional derivatives, and compounds with overlapping applications.

Structural Analogs

2.1.1 2-Chloro-N-(1H-indazol-6-yl)acetamide (CAS 401591-05-7)
  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 209.63 g/mol
  • Key Differences: Replaces the amino group (-NH₂) with a chloro (-Cl) substituent.
  • Applications: No specific biological data are provided, but chloroacetamides are commonly used as herbicides (e.g., alachlor, pretilachlor) . The indazole moiety may confer distinct reactivity compared to simpler aromatic systems.
  • Source : ChemBK .
2.1.2 2-Amino-N-(arylsulfinyl)acetamides
  • Example: 2-Amino-N-(arylsulfinyl)-acetamide compounds (Patent WO 2019/029)
  • Key Differences : The indazole ring is replaced with an arylsulfinyl group.
  • Source : Patent literature .

Functional Derivatives

2.2.1 Ethyl-Glycinate Amide Derivatives
  • Examples: 2-Amino-N-(nitrophenyl)acetamide 2-Amino-N-(6-methylpyridin-2-yl)acetamide
  • Key Differences : Substituents vary (e.g., nitrophenyl, pyridinyl) but retain the acetamide backbone.
  • Applications : Synthesized for molecular docking studies targeting enzymes or receptors. Preliminary research suggests roles in drug discovery .
  • Source : Synthetic chemistry studies .
2.2.2 Herbicidal Acetamides
  • Examples :
    • Alachlor (CAS 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
    • Pretilachlor (CAS 51218-49-6): 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide
  • Key Differences : Bulky alkyl/alkoxy substituents instead of indazole.
  • Applications : Broad-spectrum herbicides targeting weed growth .
  • Source : Pesticide literature .

Table 1: Comparative Data for Selected Acetamide Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride 1375472-12-0 C₉H₁₂Cl₂N₄O 263.13 Amino, indazole Life science research
2-Chloro-N-(1H-indazol-6-yl)acetamide 401591-05-7 C₉H₈ClN₃O 209.63 Chloro, indazole Undisclosed
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide
2-Amino-N-(nitrophenyl)acetamide Not provided C₈H₉N₃O₃ 195.18 Amino, nitrophenyl Drug discovery

Key Insights from Comparative Analysis

Substituent Effects: Amino vs. Chloro: The amino group in the target compound may enhance solubility or hydrogen-bonding capacity compared to chloro-substituted analogs. Indazole vs. Phenyl/Pyridinyl: The indazole ring’s aromaticity and nitrogen atoms could improve binding to biological targets (e.g., enzymes or receptors) compared to simpler aromatic systems.

Applications :

  • The target compound’s lack of disclosed biological data contrasts with herbicidal acetamides (e.g., alachlor) and antibacterial arylsulfinyl derivatives .
  • Ethyl-glycinate amides highlight the versatility of acetamide backbones in drug discovery .

Discontinuation by CymitQuimica contrasts with American Elements’ availability claims , suggesting supplier-specific variability.

Biological Activity

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole moiety, which is known for its diverse biological activities. The presence of the amino and acetamide functional groups enhances its interaction with biological targets, particularly in the context of protein kinases involved in cancer progression.

Research indicates that compounds related to this compound exhibit inhibitory effects on various protein kinases, which play critical roles in cell signaling pathways associated with tumor growth and metastasis. For instance, studies have demonstrated that similar indazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
VEGFR-2 InhibitionVEGFR-21.6 nM
Tumor Cell Proliferation InhibitionHGC-27 Cells0.36 μM
Apoptosis InductionHGC-27 CellsNot specified
Angiogenesis InhibitionHUVEC CellsNot specified

Case Studies

  • VEGFR-2 Inhibitors : A study investigated a series of indazole derivatives as VEGFR-2 inhibitors, revealing that compounds similar to this compound effectively inhibited tumor cell proliferation and angiogenesis. The lead compound demonstrated an IC50 value of 1.6 nM against VEGFR-2, indicating potent activity .
  • Anti-Tumor Activity : Another study highlighted the anti-tumor effects of related compounds on gastric cancer cell lines (HGC-27). The compound not only inhibited cell proliferation but also induced apoptosis through the regulation of reactive oxygen species (ROS) and apoptotic proteins, showcasing its potential as an anti-cancer agent .
  • Signal Pathway Modulation : The inhibition of the PI3K-Akt-mTOR signaling pathway was observed in treated cells, which is a critical pathway involved in cell survival and growth. This modulation further supports the compound's role in cancer therapy by disrupting survival signals within malignant cells .

Q & A

Q. What synthetic methodologies are employed to prepare 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride, and how is purity assured?

The compound is synthesized via coupling of 2H-indazol-6-amine with a protected glycine derivative (e.g., Boc-glycine). Activation with isobutyl chloroformate in tetrahydrofuran (THF) and N-methylmorpholine facilitates amide bond formation, followed by acidic deprotection and dihydrochloride salt precipitation . Purity is validated using reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₄Cl₂N₄O: 297.06) .

Q. Which analytical techniques are essential for structural confirmation of this dihydrochloride salt?

  • X-ray crystallography : SHELXL refines single-crystal data to resolve the indazole-acetamide backbone and chloride counterion positions .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies indazole aromatic protons (δ 7.8–8.2 ppm) and acetamide NH₂/CH₂ signals (δ 2.1–3.3 ppm). DEPT-135 confirms methylene groups .
  • Elemental analysis : Carbon/nitrogen ratios validate stoichiometry (e.g., C 44.46%, N 18.85% for C₁₁H₁₄Cl₂N₄O) .

Q. What safety protocols and storage conditions are recommended for this compound?

Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation. Safety data for structurally similar acetamides classify it as an irritant (GHS07); use nitrile gloves, goggles, and fume hoods during handling. In case of exposure, rinse with water and seek medical evaluation .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with kinase targets (e.g., JAK2)?

  • Surface plasmon resonance (SPR) : Immobilize recombinant JAK2 kinase domain on a CM5 chip to measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
  • Molecular docking : Use AutoDock Vina with indazole-acetamide flexibility to predict binding poses in the ATP pocket. Validate via alanine-scanning mutagenesis of key residues (e.g., Lys882, Glu903) .
  • Cellular assays : Treat JAK2-dependent cell lines (e.g., HEL 92.1.7) with 0.1–10 µM compound and quantify phospho-STAT5 levels via Western blot .

Q. What experimental approaches resolve discrepancies in IC₅₀ values between enzymatic and cell-based assays?

  • Parallel assays : Compare inhibition of purified JAK2 enzyme (cell-free) vs. HEK293 cells overexpressing JAK2. Use LC-MS/MS to verify intracellular compound concentrations.
  • Metabolic stability tests : Incubate with human liver microsomes (HLM) to assess CYP450-mediated degradation, which may reduce efficacy in cellular models.
  • Data normalization : Apply Grubbs’ test to identify outliers and use ANOVA with Tukey’s post-hoc analysis to account for inter-assay variability .

Q. Which formulation strategies improve bioavailability for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use PEG-400:water (1:1) to enhance solubility (≥5 mg/mL). Monitor plasma stability via LC-MS/MS over 24 hours in Sprague-Dawley rats.
  • Nanoformulation : Encapsulate in DSPE-PEG2000 liposomes (50–100 nm diameter) to prolong half-life. Compare AUC(0–24h) between free and encapsulated forms.
  • Counterion optimization : Test alternative salts (e.g., mesylate) if dihydrochloride exhibits pH-dependent precipitation in biological fluids .

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